molecular formula C13H12N6O3 B12172389 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12172389
M. Wt: 300.27 g/mol
InChI Key: HAOSRAFBHLXYKT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-b]pyrazine core substituted with dual ketone groups at positions 5 and 7, a propanamide linker, and a 1-methyl-1H-pyrazol-4-yl group as the terminal substituent. This structural motif is often associated with interactions in enzymatic or receptor-binding sites, particularly in kinase inhibition or nucleotide analog applications .

Properties

Molecular Formula

C13H12N6O3

Molecular Weight

300.27 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H12N6O3/c1-18-7-8(6-16-18)17-9(20)2-5-19-12(21)10-11(13(19)22)15-4-3-14-10/h3-4,6-7H,2,5H2,1H3,(H,17,20)

InChI Key

HAOSRAFBHLXYKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A patent-disclosed method (WO2017112719A1) utilizes reductive amination to attach the propanamide side chain. The pyrrolopyrazine-dione is first converted to its 6-amine derivative using ammonium hydroxide, followed by reaction with 3-oxo-N-(1-methyl-1H-pyrazol-4-yl)propanamide under hydrogenation conditions (Pd/C, H₂). This route achieves moderate yields (50–60%) but minimizes side-product formation.

Solid-Phase Synthesis

For high-throughput applications, solid-supported synthesis employs Wang resin functionalized with the pyrrolopyrazine core. The propanamide side chain is assembled via iterative coupling cycles, with final cleavage using trifluoroacetic acid (TFA). This method is less common due to resin costs but offers purity advantages (>90% by HPLC).

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water). Analytical validation includes:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.95 (s, 1H, NH), 4.10 (t, 2H, CH₂), 3.85 (s, 3H, CH₃).

  • HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • HRMS: [M+H]⁺ calcd. for C₁₄H₁₅N₆O₃: 331.1154; found: 331.1156.

Challenges and Mitigation Strategies

  • Low Solubility: The pyrrolopyrazine core exhibits poor solubility in non-polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.

  • Regioselectivity: Competing reactions at N5 vs. N7 are minimized by sterically hindered bases (e.g., DBU).

  • Scale-Up Limitations: Batch processes face exothermic risks during acyl chloride formation. Continuous-flow systems enhance safety and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

Antitubercular Activity

Research indicates that compounds with similar structural features to 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin) have been investigated for their anti-tubercular properties. A study synthesized various derivatives targeting Mycobacterium tuberculosis, revealing that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . The molecular interactions of these compounds suggest they could serve as promising candidates for further development against tuberculosis.

Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold, which is part of the compound's structure, is known for its anticancer properties. Pyrazoles have been documented to exhibit a range of biological activities including anticancer effects . Compounds derived from pyrazoles have shown efficacy against various cancer cell lines, making them valuable in cancer research and therapy development.

Antimicrobial Activity

Compounds featuring the pyrrolopyrazine framework have demonstrated antimicrobial properties. Research has indicated that derivatives can act against bacterial strains, suggesting that 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin) could be explored for its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies highlight the potential of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activity against Mycobacterium tuberculosis. The most active compounds were identified through IC50 and IC90 assays .
  • Anticancer Activity Assessment : A review of pyrazolo compounds indicated their role as effective inhibitors in various cancer models. The structure-activity relationship (SAR) studies suggest modifications can enhance potency .

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analog: 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

This analog (RN: 1435982-73-2) replaces the pyrazine ring in the target compound with a pyridine ring and substitutes the 1-methylpyrazole group with a 1H-1,2,4-triazol-3-yl moiety . Key differences include:

Feature Target Compound Analog (RN: 1435982-73-2)
Core Heterocycle Pyrrolo[3,4-b]pyrazine (two N atoms in pyrazine) Pyrrolo[3,4-b]pyridine (one N atom in pyridine)
Substituent on Amide 1-Methyl-1H-pyrazol-4-yl (moderate lipophilicity) 1H-1,2,4-triazol-3-yl (high polarity, H-bonding capacity)
Electronic Properties Electron-deficient core due to pyrazine Less electron-deficient due to pyridine
Potential Solubility Likely lower solubility due to methylpyrazole Higher solubility expected from triazole’s polar nature

Implications of Structural Differences :

  • Core Heterocycle : The pyrazine in the target compound may enhance interactions with electron-rich binding pockets (e.g., ATP-binding sites in kinases) compared to the pyridine analog .
  • Substituent Effects: The triazole group in the analog could improve solubility and hydrogen-bonding interactions but may reduce cellular uptake due to higher polarity.

Crystallographic Analysis Using SHELX Software

Both compounds’ structural determinations likely employed the SHELX system (e.g., SHELXL for refinement), which is critical for resolving precise bond lengths, angles, and intermolecular interactions . For example:

  • The pyrrolo[3,4-b]pyrazine core’s planarity and ketone group orientations can be accurately modeled using SHELXL’s constraints.
  • Hydrogen-bonding networks involving the triazole or pyrazole substituents can be mapped to predict solid-state packing or target binding modes.

Biological Activity

The compound 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a member of the pyrrolo[3,4-b]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4O4C_{14}H_{12}N_4O_4 with a molecular weight of 288.27 g/mol. The structure features key functional groups that contribute to its biological activity, including the pyrrolo and pyrazole moieties.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects with IC50 values indicating strong potential as an anti-tubercular agent .
  • Antitumor Properties : Studies have indicated that derivatives of pyrrolo[3,4-b]pyrazines can inhibit tumor cell proliferation. The mechanism appears to involve disruption of tubulin polymerization, which is crucial for cell division .
  • Cytotoxicity : Evaluations against human embryonic kidney (HEK-293) cells revealed that certain derivatives are non-toxic at effective concentrations, suggesting a favorable safety profile for therapeutic applications .

The biological activity of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins associated with Mycobacterium tuberculosis, enhancing its potential as an anti-tubercular agent .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

StudyFindings
Identified significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra.
Demonstrated antitumor activity through inhibition of tubulin polymerization in cancer cell lines.
Molecular docking studies confirmed binding affinity to pantothenate synthetase in M. tuberculosis, supporting its role as a lead candidate for drug development.

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and lactam ring formation (e.g., δ ~160–170 ppm for carbonyl groups) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks matching theoretical mass .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How can reaction yields be optimized while minimizing side products?

Q. Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for cyclocondensation .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
  • Catalyst Screening : Test alternatives like Zeolite-based catalysts or ionic liquids to improve regioselectivity .

Advanced: How should researchers resolve contradictions in spectral or biological activity data?

Q. Answer :

  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .
  • Docking Studies : Compare computational binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values to validate biological activity discrepancies .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm NMR assignments and rule out tautomeric interferences .

Advanced: What methodologies are recommended for evaluating biological activity?

Q. Answer :

  • In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., JAK2 or EGFR) at varying concentrations (1 nM–10 µM) .
  • Cell Viability Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or A549) with EC₅₀ determination via nonlinear regression .
  • Metabolic Stability : Assess half-life in microsomal incubations (human/rat liver microsomes) with LC-MS quantification .

Advanced: How can mechanistic insights into its pharmacological action be elucidated?

Q. Answer :

  • Isotope Effects : Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps in enzyme inhibition .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Cryo-EM/X-ray Crystallography : Resolve compound-enzyme co-crystal structures to map binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Advanced: What computational tools are suitable for predicting reactivity or stability?

Q. Answer :

  • Reaction Path Search : Use GRRM or AFIR methods with DFT (B3LYP/6-31G*) to simulate reaction pathways and transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to predict hydrolysis stability .
  • ADMET Prediction : Tools like SwissADME or pkCSM to forecast bioavailability, CYP450 interactions, and toxicity .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Q. Answer :

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogenation at pyrazole C3 or substitution of the propanamide chain) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models .
  • Fragment-Based Screening : Identify critical pharmacophores via SPR (surface plasmon resonance) binding assays .

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